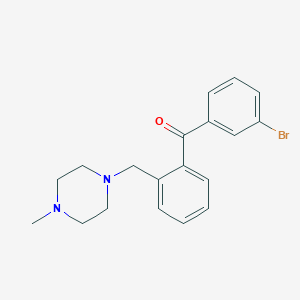

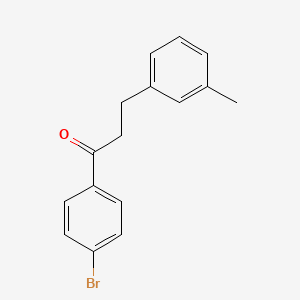

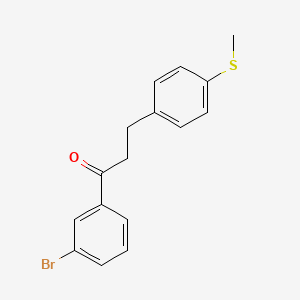

![molecular formula C13H19N3O4S B1293023 3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid CAS No. 1119450-94-0](/img/structure/B1293023.png)

3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid, also known as 3-AOP, is a novel small molecule that has recently been studied for its potential applications in scientific research. 3-AOP is a derivative of oxadiazole, an organic compound with a five-membered ring containing two nitrogen atoms. It is a highly versatile compound with a wide range of possible applications in organic synthesis, drug discovery, and biochemistry.

科学的研究の応用

Antimicrobial and Anti-inflammatory Applications

1,3,4-oxadiazole derivatives have been synthesized and tested for their antimicrobial activity against various bacteria and fungi. For example, a series of novel 2-aryl-5-((1-aryl-1H-1,2,3-triazol-4-yl)methylthio)-1,3,4-oxadiazoles showed significant in vitro antibacterial activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against Aspergillus niger and Aspergillus flavus (Sindhu et al., 2013).

Moreover, compounds derived from 4-oxo-4-(biphenyl-4-yl)butanoic acid (fenbufen) incorporating the 1,3,4-oxadiazol-2-yl motif demonstrated promising anti-inflammatory and analgesic properties, indicating the potential of these compounds in developing safer anti-inflammatory and analgesic agents with minimal ulcerogenic effects (Husain et al., 2009).

Synthesis and Structural Studies

The structural characteristics and synthesis methods of 1,3,4-oxadiazole derivatives have been widely explored, contributing to a deeper understanding of their chemical properties and potential applications. For instance, microwave-assisted synthesis techniques have been employed to create novel 1,2,4-oxadiazol-5-ylmethyl-1,2,3-triazoles, highlighting advancements in efficient synthesis methods for producing these compounds (Dürüst & Karakuş, 2017).

Corrosion Inhibition

The application of 1,3,4-oxadiazole derivatives in corrosion inhibition for metals in acidic environments has been documented, showing that these compounds can form protective layers on metal surfaces, significantly reducing corrosion rates. This was evidenced by studies on benzimidazole bearing 1, 3, 4-oxadiazoles, which demonstrated their effectiveness as corrosion inhibitors for mild steel in sulfuric acid (Ammal et al., 2018).

Cytotoxicity and Cancer Research

1,3,4-oxadiazole derivatives have also been evaluated for their cytotoxic effects against various cancer cell lines. For example, hybrids of ursane and lupane with 1,3,4-oxadiazole and 1,2,3-triazole moieties were synthesized and tested for their cytotoxicity, revealing marked activity towards MCF-7 and HepG2 cells. This suggests the potential of these compounds in cancer research and therapy (Popov et al., 2020).

特性

IUPAC Name |

3-[[5-(azepane-1-carbonyl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4S/c17-11(18)5-8-21-9-10-14-12(20-15-10)13(19)16-6-3-1-2-4-7-16/h1-9H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVENYAWZTQDURZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=NC(=NO2)CSCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

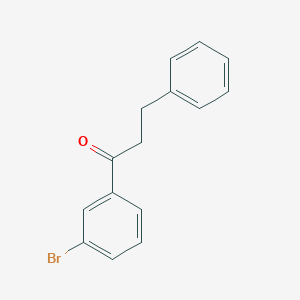

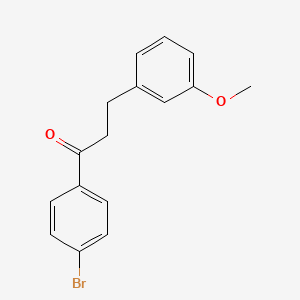

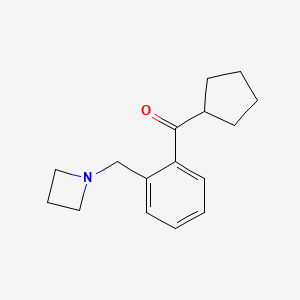

![3'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1292943.png)